Ethyl 4-cyano-5-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate
CAS No.: 896322-37-5
Cat. No.: VC4199451
Molecular Formula: C20H17N3O5S
Molecular Weight: 411.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896322-37-5 |
|---|---|
| Molecular Formula | C20H17N3O5S |
| Molecular Weight | 411.43 |
| IUPAC Name | ethyl 4-cyano-5-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-3-methylthiophene-2-carboxylate |
| Standard InChI | InChI=1S/C20H17N3O5S/c1-3-28-20(27)17-11(2)14(10-21)19(29-17)22-18(26)12-5-4-6-13(9-12)23-15(24)7-8-16(23)25/h4-6,9H,3,7-8H2,1-2H3,(H,22,26) |
| Standard InChI Key | MZZGIRZHFNPCIH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O)C#N)C |
Introduction
Chemical and Physical Properties
Ethyl 4-cyano-5-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate belongs to the class of thiophene carboxylates, which are known for their electron-rich aromatic systems and reactivity. Key physicochemical properties include:
| Property | Value |
|---|---|
| CAS Number | 896322-37-5 |
| Molecular Formula | CHNOS |
| Molecular Weight | 411.43 g/mol |
| IUPAC Name | Ethyl 4-cyano-5-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-3-methylthiophene-2-carboxylate |
| SMILES | CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O)C#N)C |
The compound’s structure integrates a thiophene ring substituted with cyano, methyl, and carboxylate groups, coupled with a benzamide linker containing a 2,5-dioxopyrrolidine moiety. This combination confers unique electronic and steric properties, making it a candidate for targeting enzymes or receptors in therapeutic contexts.
Synthesis and Reaction Conditions
The synthesis of Ethyl 4-cyano-5-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate involves multi-step reactions, typically starting with the functionalization of the thiophene core. Key steps include:
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Thiophene Core Formation: Cyclocondensation of ethyl acetoacetate with cyanoacetamide derivatives under acidic conditions yields the 3-methylthiophene-2-carboxylate backbone.
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Benzamide Coupling: The 3-(2,5-dioxopyrrolidin-1-yl)benzoyl group is introduced via amide bond formation using coupling agents such as HATU or EDCI in the presence of triethylamine as a base.
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Cyano Group Installation: A nucleophilic substitution or cyanation reaction at the 4-position of the thiophene ring completes the structure.
Reaction solvents such as acetonitrile or dimethylformamide (DMF) are employed to enhance solubility, while temperatures range from 0°C to reflux, depending on the step. The use of catalysts like triethylamine facilitates efficient coupling, achieving yields of 60–75% in optimized protocols.
Comparative Analysis with Related Compounds
Ethyl 4-cyano-5-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate shares functional groups with other thiophene derivatives, but its pharmacological profile distinguishes it from peers:
These comparisons reveal that the presence of the 2,5-dioxopyrrolidine group in the target compound enhances its solubility and potential for CNS penetration compared to bulkier analogs .
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